molecular formula C18H16N2O2 B2415080 (E)-5-(4-methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1236970-31-2

(E)-5-(4-methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B2415080
CAS No.: 1236970-31-2
M. Wt: 292.338
InChI Key: DDVXGLMIAZCBNW-KPKJPENVSA-N
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Description

(E)-5-(4-Methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative supplied for professional research and development. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its significant stability and utility as a bioisostere for ester and amide functional groups, which can enhance metabolic stability in drug candidates . Compounds based on this core structure demonstrate a broad spectrum of biological activities, making them valuable for investigating new therapeutic agents with antimicrobial, anti-inflammatory, anticancer, and central nervous system activities . Specific derivatives have also been explored as enzyme inhibitors; for instance, some 1,2,4-oxadiazoles act as competitive inhibitors of insect 3-hydroxykynurenine transaminase (HKT), presenting a potential mode of action for novel larvicides . The structural design of this particular compound, featuring a (E)-4-methoxystyryl moiety at the 5-position and a p-tolyl group at the 3-position of the oxadiazole ring, is intended for researchers investigating structure-activity relationships, particularly the influence of extended conjugated systems on biological activity and physicochemical properties. This product is strictly for professional manufacturing, research laboratories, and industrial applications. It is not for medical or consumer use. For Research Use Only.

Properties

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-3-8-15(9-4-13)18-19-17(22-20-18)12-7-14-5-10-16(21-2)11-6-14/h3-12H,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVXGLMIAZCBNW-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C=CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)/C=C/C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Oxadiazole derivatives, including (E)-5-(4-methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole, have shown promising anticancer properties. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of oxadiazole derivatives against the NCI-60 cancer cell lines and found notable activity against leukemia and solid tumors such as breast and colon cancer .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. A review highlighted that certain oxadiazole derivatives possess significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications on the oxadiazole ring can enhance efficacy against bacterial strains .

Biological Research

In Vivo Studies
In vivo studies utilizing genetically modified models have indicated that oxadiazoles can exhibit anti-diabetic properties. Compounds similar to this compound were tested on Drosophila melanogaster, showing significant reductions in glucose levels, suggesting potential for diabetes management .

Neuropharmacological Effects
The anticonvulsant properties of oxadiazoles have been explored through various experimental models. In one study, a series of substituted oxadiazoles were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, revealing that specific substitutions could enhance anticonvulsant activity .

Material Science

Fluorescent Materials
The unique structural characteristics of this compound make it suitable for applications in material science. Its fluorescence properties are being investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The stability and efficiency of these materials are crucial for their application in commercial technologies .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against leukemia and solid tumors; SAR studies indicate enhanced efficacy
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli; structure modifications enhance activity
Anti-Diabetic EffectsReduced glucose levels in Drosophila melanogaster models
NeuropharmacologyExhibited anticonvulsant properties in MES and PTZ models
Material ScienceInvestigated for use in OLEDs due to fluorescence properties

Mechanism of Action

The mechanism of action of (E)-5-(4-methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(E)-2-(4-methylphenyl)ethenyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-[(E)-2-(4-nitrophenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

(E)-5-(4-methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets, leading to improved efficacy and selectivity in various applications.

Biological Activity

(E)-5-(4-methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiproliferative research. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H16N2O Molecular Formula \text{C}_{16}\text{H}_{16}\text{N}_2\text{O}\quad \text{ Molecular Formula }
  • Topoisomerase Inhibition : Studies indicate that oxadiazole derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and subsequently induces apoptosis in cancer cells .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and may enhance the efficacy of other therapeutic agents .

Biological Activity in Cancer Research

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
HCT-116 (Colorectal)1.95Topoisomerase I inhibition
HeLa (Cervical)2.36Induction of apoptosis
MDA-MB-231 (Breast)0.87Antioxidant properties
PC-3 (Prostate)0.67Apoptosis induction

Study 1: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives, this compound was found to exhibit significant cytotoxicity against HCT-116 and HeLa cell lines with IC50 values of 1.95 µM and 2.36 µM respectively. The study concluded that this compound effectively inhibits cell proliferation through the induction of apoptosis mediated by topoisomerase I inhibition .

Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that modifications on the methoxy and p-tolyl groups significantly influenced the biological activity of oxadiazole derivatives. Compounds with electron-donating groups at specific positions displayed enhanced anticancer activity compared to their counterparts with electron-withdrawing groups .

Q & A

Q. What are the optimal synthetic routes for (E)-5-(4-methoxystyryl)-3-(p-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions. For example:

  • Bromination and Superelectrophilic Activation : Bromination of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles followed by debromination in liquid ammonia yields 5-arylacetylenyl derivatives. Subsequent reaction with triflic acid (TfOH) at room temperature produces E/Z-5-(2,2-diarylethenyl) derivatives with regioselective hydroarylation .
  • Purification : Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) achieves high purity (99%) .
  • Yield Optimization : Use of sodium hydride in toluene for cyclization steps and hydrazine hydrate for pyrazole ring formation can improve yields .

Q. What spectroscopic and analytical methods are critical for structural validation of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the styryl group) .
  • Chromatography : High-performance liquid chromatography (HPLC) verifies purity (>95%) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for related 1,2,4-oxadiazole derivatives .
  • Mass Spectrometry : HRMS validates molecular formula (e.g., C₂₂H₁₄N₂O₂ for a structurally similar compound) .

Q. How do substituents influence the compound’s physicochemical properties?

  • Thermal Stability : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance thermal stability, as seen in salts of linked 1,2,4-oxadiazole/1,2,5-oxadiazole derivatives (decomposition >200°C) .
  • Solubility : Methoxy and p-tolyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Density : Aryl substituents increase density (e.g., 1.85 g/cm³ for compound 2-3 in energetic materials research) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • DFT Calculations : Gaussian 03/09 software calculates HOMO-LUMO gaps, electrostatic potential surfaces, and bond dissociation energies. For example, DFT studies on 5-arylacetylenyl-1,2,4-oxadiazoles reveal stabilization via resonance in the oxadiazole ring .
  • Multiwfn Analysis : Evaluates electron localization function (ELF) and Laplacian of electron density (∇²ρ) to identify reactive sites for electrophilic substitution .

Q. What pharmacological activities have been reported for structurally similar 1,2,4-oxadiazoles, and what is the SAR?

  • Anticancer Activity : 3-Aryl-5-aryl derivatives induce apoptosis via G₁ phase arrest (e.g., IC₅₀ = 9.1 µM for compound 34 targeting MAP kinase in triple-negative breast cancer) .
  • Antifungal Activity : Docking studies against 14-α-demethylase lanosterol (PDB: 3LD6) suggest triazole-oxadiazole hybrids inhibit ergosterol biosynthesis .
  • SAR Insights :
    • A 3-chlorothiophen-2-yl group at position 5 enhances apoptotic activity .
    • Pyridyl substitutions at position 3 improve target selectivity (e.g., TIP47 protein binding) .

Q. What role does this compound play in energetic materials research?

Linked 1,2,4-oxadiazole/1,2,5-oxadiazole derivatives exhibit:

  • Detonation Performance : Detonation velocity (9046 m/s) and pressure (37.4 GPa) surpass RDX .
  • Sensitivity : Acceptable impact sensitivity (14 J) for safe handling .

Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?

  • Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as the molecular target for apoptosis-inducing oxadiazoles .
  • Docking Workflow :
    • Prepare ligand (AMBER/GAFF force fields) and receptor (PDB structure).
    • Use AutoDock Vina for binding pose prediction.
    • Validate with binding free energy (ΔG) calculations (e.g., ΔG = −19.10 kcal/mol for compound 34) .

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